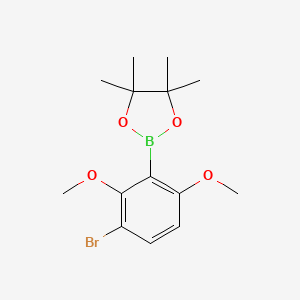

3-Bromo-2,6-dimethoxyphenylboronic acid pinacol ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-2,6-dimethoxyphenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C14H20BBrO4 and its molecular weight is 343.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Bromo-2,6-dimethoxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bromine substituent and methoxy groups on the phenyl ring, contributing to its reactivity and biological efficacy. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of boronic acid derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against a range of bacterial strains.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-Bromo-2,6-dimethoxyphenylboronic acid | Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 | |

| Pseudomonas aeruginosa | 50 |

The minimum inhibitory concentrations (MICs) for the compound demonstrate its effectiveness compared to standard antibiotics like ceftriaxone. For instance, the MIC against Staphylococcus aureus was reported at 12.5 µg/mL, indicating strong antibacterial activity similar to or exceeding that of conventional treatments .

Anticancer Activity

The anticancer potential of boronic acid derivatives has been a focal point in recent research. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Prostate Cancer Cells

In a study involving human prostate cancer cells (PC-3), treatment with the compound resulted in a significant reduction in cell viability:

- Concentration (µM) : 0.5, 1, 2, and 5

- Cell Viability (%) : Decreased to approximately 33% at 5 µM compared to untreated controls.

This suggests that the compound selectively targets cancer cells while maintaining higher viability in healthy cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Concentration (µM) | PC-3 Cell Viability (%) | L929 Cell Viability (%) |

|---|---|---|

| 0.5 | 85 | 95 |

| 1 | 70 | 90 |

| 2 | 50 | 85 |

| 5 | 33 | 71 |

Antioxidant Activity

The antioxidant properties of boronic acids are also noteworthy. Compounds similar to the target compound have demonstrated significant antioxidant activity through various assays such as DPPH and ABTS.

Table 3: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 3-Bromo-2,6-dimethoxyphenylboronic acid | >75 |

| Standard (Ascorbic Acid) | >90 |

These findings indicate that the compound's antioxidant capacity is comparable to established standards like ascorbic acid, suggesting its potential use in preventing oxidative stress-related diseases .

科学研究应用

Scientific Research Applications

1. Organic Synthesis

3-Bromo-2,6-dimethoxyphenylboronic acid pinacol ester plays a crucial role in the synthesis of complex organic molecules. It is frequently used in:

- Suzuki-Miyaura Cross-Coupling Reactions : This compound serves as a boron source for coupling with aryl or vinyl halides, facilitating the formation of biaryl compounds that are valuable intermediates in pharmaceuticals and agrochemicals.

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, K₂CO₃, toluene | Biaryl compounds |

| Other Cross-Coupling Reactions | Varies (e.g., Buchwald-Hartwig) | Diverse organic compounds |

2. Medicinal Chemistry

The compound's structure allows it to interact with biological molecules, making it a candidate for drug development. Notable applications include:

- Cancer Therapeutics : Research indicates that this compound can inhibit the proliferation of certain cancer cell lines, such as U266 cells (human multiple myeloma), showcasing its potential as an anticancer agent.

- Boron Neutron Capture Therapy (BNCT) : Its boron-containing structure may enhance the efficacy of BNCT, a targeted radiation therapy for cancer treatment.

Case Study: Cancer Cell Line Studies

In vitro studies demonstrated that this compound effectively inhibits U266 cell proliferation, indicating its potential as a therapeutic agent against multiple myeloma.

3. Materials Science

The compound is also utilized in developing advanced materials due to its ability to form stable polymers and electronic components. Its unique electronic properties make it suitable for applications in:

- Organic Electronics : Used in the synthesis of conductive polymers and organic light-emitting diodes (OLEDs).

- Polymer Chemistry : Acts as a building block for synthesizing functionalized polymers with specific properties.

化学反应分析

General Information on Boronic Acids and Pinacol Esters

Boronic acids are characterized by a boron atom bonded to a hydroxyl group and an alkyl or aryl group. They are widely used in organic synthesis, especially in cross-coupling reactions. A pinacol ester is a protecting group for boronic acids, enhancing their stability and ease of handling .

Suzuki Coupling Reactions

Boronic acid pinacol esters are primarily involved in Suzuki reactions, which are vital for forming carbon-carbon bonds. These reactions typically require specific conditions such as temperature control, choice of solvent (often water or organic solvents), and the presence of bases like potassium carbonate to facilitate the coupling process.

The mechanism of action for boronic acid pinacol esters in Suzuki reactions revolves around their role as a coupling partner.

Spectroscopic Analysis

The structural data of boronic acid pinacol esters can be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their molecular arrangement and purity.

Example of Related Compounds

2,6-Dimethoxypyridine-3-boronic acid pinacol ester is a similar compound with potential use in Suzuki reactions .

Table 1: Chemical Identifiers for 2,6-Dimethoxypyridine-3-boronic acid pinacol ester

| Chemical Identifier | Value |

|---|---|

| IUPAC Name | 2,6-dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Molecular Formula | C13H20BNO4 |

| InChI Key | VZGDCNFVMWRPOW-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(B2OC(C)(C)C(C)(C)O2)C(OC)=N1 |

| Molecular Weight (g/mol) | 265.12 |

Table 2: Specifications for 2,6-Dimethoxypyridine-3-boronic acid pinacol ester

| Specification | Value |

|---|---|

| Appearance (Color) | Colorless to off-white |

| Appearance (Form) | Liquid or low melting solid |

| NMR (1H-NMR) | Consistent with structure |

| GC | >=96.0 % |

| Infrared spectrum | Conforms |

属性

IUPAC Name |

2-(3-bromo-2,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BBrO4/c1-13(2)14(3,4)20-15(19-13)11-10(17-5)8-7-9(16)12(11)18-6/h7-8H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAGPTALWGIIKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OC)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BBrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。